N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide
Description
N,N’-bis[3-(trifluoromethyl)phenyl]pentanediamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a pentanediamide backbone
Properties
Molecular Formula |
C19H16F6N2O2 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide |
InChI |
InChI=1S/C19H16F6N2O2/c20-18(21,22)12-4-1-6-14(10-12)26-16(28)8-3-9-17(29)27-15-7-2-5-13(11-15)19(23,24)25/h1-2,4-7,10-11H,3,8-9H2,(H,26,28)(H,27,29) |
InChI Key |
CSGFMGPIJIRIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(trifluoromethyl)phenyl]pentanediamide typically involves the reaction of 3-(trifluoromethyl)aniline with a pentanediamide precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[3-(trifluoromethyl)phenyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N,N’-bis[3-(trifluoromethyl)phenyl]pentanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-bis[3-(trifluoromethyl)phenyl]pentanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
N-Phenyl-bis(trifluoromethanesulfonimide): Acts as a strong electron-withdrawing p-type dopant in carbon nanotubes.
Uniqueness
N,N’-bis[3-(trifluoromethyl)phenyl]pentanediamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the pentanediamide backbone and the trifluoromethyl groups make it particularly versatile for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
